4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride
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Overview
Description
4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The process may include:
Cyclization Reaction: Starting with a suitable imidazole derivative and a piperidine precursor, the cyclization reaction is carried out under controlled conditions to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a lead compound for drug development.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules.
Industrial Applications: It may have applications in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
4-(2-Cyclopropylimidazol-1-yl)piperidine;dihydrochloride is unique due to its specific structural features, such as the cyclopropylimidazole moiety, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-(2-cyclopropylimidazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-9(1)11-13-7-8-14(11)10-3-5-12-6-4-10;;/h7-10,12H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMWPGPQLVAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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